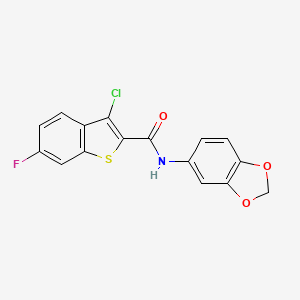

![molecular formula C16H14BrN3O4S2 B2835159 (Z)-N-(6-溴-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)-5-硝基噻吩-2-羧酰胺 CAS No. 865162-69-2](/img/structure/B2835159.png)

(Z)-N-(6-溴-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)-5-硝基噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

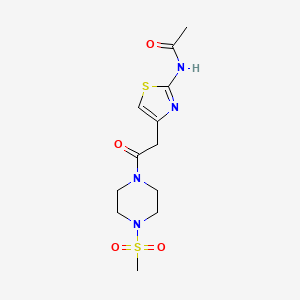

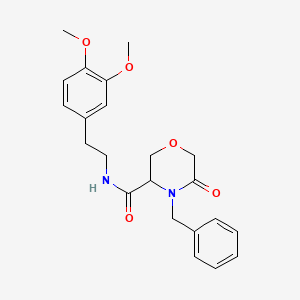

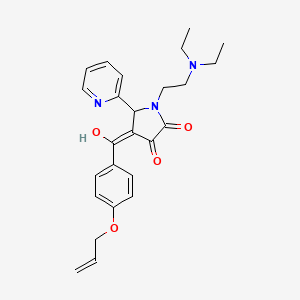

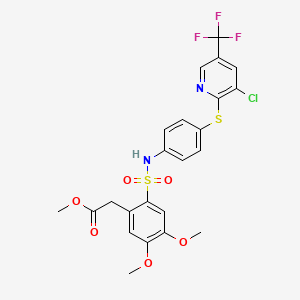

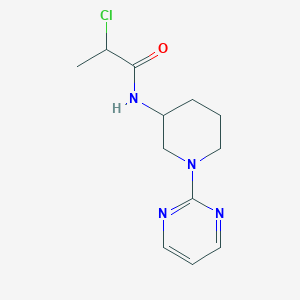

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains a nitro group (-NO2) and an amide group (-CONH2), which can significantly affect its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the nitro group and the amide group attached to the benzene ring and the thiazole ring, respectively. The ethoxyethyl group would be attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amino group, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could allow for hydrogen bonding .科学研究应用

噻唑类及其应用

噻唑类化合物,如硝唑尼特,是一类因其对广泛的病原体(包括蠕虫、原生动物、细菌和病毒)具有广谱抗感染特性而被认可的化合物。这些化合物通过多种机制发挥其活性,例如抑制厌氧生物中丙酮酸:铁氧还蛋白氧化还原酶(PFOR)酶依赖的电子传递和诱导哺乳动物细胞凋亡。它们已被广泛研究其抗寄生虫、抗菌和抗癌的潜力(Hemphill, Müller, & Müller, 2012; Müller, Rühle, Müller, Rossignol, & Hemphill, 2006)。

苯并噻唑衍生物及其研究应用

苯并噻唑衍生物是另一组具有多种生物活性的化合物。研究表明这些化合物具有良好的抗菌和抗癌特性,表明它们有可能被开发成治疗剂。例如,苯并噻唑取代的吡唑啉酮的新型类似物已证明对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株具有显着的活性,为开发新的抗菌剂奠定了基础(Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017)。

在癌症研究中的潜在应用

噻唑类和苯并噻唑衍生物也因其抗癌特性而被研究。已发现硝唑尼特及其衍生物等化合物可通过凋亡和抑制谷胱甘肽-S-转移酶 P1 (GSTP1) 等机制诱导癌细胞系(包括结肠癌细胞系)中的细胞死亡(Müller, Sidler, Nachbur, Wastling, Brunner, & Hemphill, 2008)。类似地,苯并噻唑衍生物已被合成并评估其抗真菌和抗癌潜力,进一步强调了这些化合物的治疗多功能性(Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016)。

未来方向

作用机制

Target of Action

The compound, also known as N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide, has been evaluated for its in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . It has also shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Therefore, the primary targets of this compound appear to be certain types of cancer cells and specific insect species.

Mode of Action

It has been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3h)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction . This suggests that the compound may interact with its targets through a similar mechanism, possibly involving the formation of a 1,2,3-triazole ring.

Result of Action

The compound has shown good cytotoxicity against the tested cancer cell lines, comparable to that of the standard drug Cisplatin . In addition, it has exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . These results suggest that the compound could have potential applications in cancer therapy and pest control.

属性

IUPAC Name |

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRIIJHXDVJXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835099.png)